4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6

Catalog No.
S1770882
CAS No.
1173019-36-7
M.F
C19H32O3
M. Wt
314.416
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13...

CAS Number

1173019-36-7

Product Name

4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6

IUPAC Name

2-[2-[4-(3,6-dimethylheptan-3-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxyethoxy]ethanol

Molecular Formula

C19H32O3

Molecular Weight

314.416

InChI

InChI=1S/C19H32O3/c1-5-19(4,11-10-16(2)3)17-6-8-18(9-7-17)22-15-14-21-13-12-20/h6-9,16,20H,5,10-15H2,1-4H3/i6+1,7+1,8+1,9+1,17+1,18+1

InChI Key

MXEUZASFOXCTSR-XMEDIYHRSA-N

SMILES

CCC(C)(CCC(C)C)C1=CC=C(C=C1)OCCOCCO

Synonyms

2-[2-[4-(1-Ethyl-1,4-dimethylpentyl)phenoxy]ethoxy]ethanol13C6;

Isotopically Labeled Standard for Environmental Analysis

-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 (4-(3,6-Dimethyl-3-heptyl)phenol diethoxylate-ring-13C6 solution) is an isotopically labeled standard used in environmental science research. Isotopes are atoms of the same element with a different number of neutrons. By incorporating $^{13}$C, a stable isotope of carbon, into the molecule, scientists can track the compound through analytical techniques without interfering with the natural abundance of the element in the sample.

This isotopically labeled standard is specifically designed for the analysis of nonylphenol (NP) and octylphenol (OP) ethoxylates in environmental samples. Nonylphenol and octylphenol are breakdown products of alkylphenol ethoxylates (APEOs), which are non-ionic surfactants used in a variety of industrial and domestic applications. Due to their widespread use, APEOs are frequently detected in environmental samples, raising concerns about their potential ecological effects. PubChem, 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6: )

4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 is a synthetic organic compound belonging to the class of alkylphenol ethoxylates. It features a phenolic structure with a branched alkyl chain, which contributes to its surfactant properties. The compound is characterized by the presence of two ethoxy groups attached to the phenolic ring, enhancing its solubility in water and making it useful in various applications, particularly in industrial and consumer products.

The chemical behavior of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 is influenced by its functional groups. It can undergo several reactions typical for phenolic compounds, including:

  • Esterification: The hydroxyl group can react with acids to form esters.
  • Ether Formation: The ethoxy groups can react with alkyl halides to form ethers.
  • Oxidation: The alkyl side chains may be oxidized to form ketones or aldehydes under suitable conditions.

These reactions are significant for modifying the compound's properties for specific applications.

Alkylphenol ethoxylates, including 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6, have been studied for their biological effects. They are known to exhibit weak estrogenic activity, which can disrupt endocrine functions in wildlife and potentially in humans. Research indicates that such compounds may affect reproductive systems and developmental processes in various organisms, raising concerns about their environmental impact and safety .

The synthesis of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 typically involves:

  • Alkylation of Phenol: Starting with a phenolic compound, an alkyl chain is introduced using a suitable alkylating agent.
  • Ethoxylation: The resulting alkylphenol undergoes ethoxylation, where ethylene oxide is reacted with the phenolic hydroxyl group to introduce ethoxy groups.
  • Isotopic Labeling: For the production of the 13C6-labeled variant, specific isotopes of carbon are incorporated during synthesis.

These steps ensure the production of a compound with desired properties and isotopic labeling for research purposes.

4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 has various applications:

  • Surfactants: Used in cleaning products due to its emulsifying properties.
  • Industrial Processes: Acts as an additive in formulations for lubricants and coatings.
  • Research: The isotopic labeling allows for tracking and studying the compound's behavior in biological systems or environmental studies.

Studies examining the interactions of 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 with biological systems have highlighted its potential endocrine-disrupting effects. These studies often focus on:

  • Estrogen Receptor Binding: Investigating how the compound interacts with estrogen receptors and influences hormonal pathways.
  • Toxicological Assessments: Evaluating its effects on aquatic organisms and potential bioaccumulation in food chains.

Such studies are crucial for understanding the environmental and health implications of this compound.

Several compounds share structural similarities with 4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
Nonylphenol EthoxylateLong nonyl chain with ethoxy groupsKnown for widespread environmental contamination
Octylphenol EthoxylateShorter octyl chain with ethoxy groupsExhibits significant estrogenic activity
4-Dodecylphenol DiethoxylateLonger dodecyl chain with two ethoxy groupsEnhanced surfactant properties compared to others

4-(3',6'-Dimethyl-3'-heptyl)phenol diethoxylate-13C6 is unique due to its specific branching in the alkyl chain and isotopic labeling, which may influence its biological activity and environmental fate differently than other similar compounds.

XLogP3

5.2

Dates

Modify: 2024-04-14

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